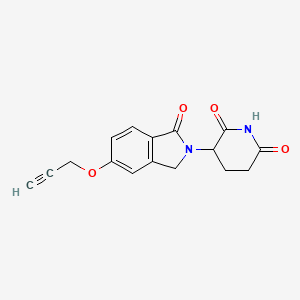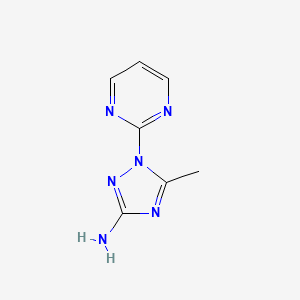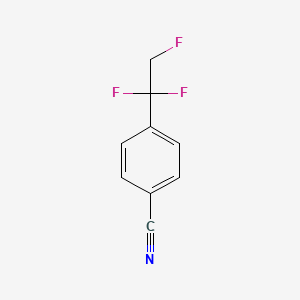
4-(1,1,2-Trifluoroethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,2-Trifluoroethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a trifluoroethyl group at the para position. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoroethyl)benzonitrile typically involves the introduction of the trifluoroethyl group to the benzonitrile core. One common method is the reaction of 4-bromobenzonitrile with 1,1,2-trifluoroethane in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods to identify optimal catalysts and reaction conditions can further enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1,2-Trifluoroethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 4-(1,1,2-Trifluoroethyl)benzoic acid.
Reduction: 4-(1,1,2-Trifluoroethyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1,1,2-Trifluoroethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific receptors or enzymes, particularly those involved in neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(1,1,2-Trifluoroethyl)benzonitrile is largely dependent on its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
4-Fluorobenzonitrile: Contains a single fluorine atom instead of a trifluoroethyl group.
4-(1,1,1-Trifluoroethyl)benzonitrile: Similar structure but with a different trifluoroethyl group configuration.
Uniqueness
4-(1,1,2-Trifluoroethyl)benzonitrile is unique due to the specific positioning of the trifluoroethyl group, which can influence its reactivity and interactions differently compared to other trifluoromethyl or fluorinated benzonitriles. This unique structure can lead to distinct chemical and biological properties, making it valuable in specialized applications.
Propiedades
Fórmula molecular |
C9H6F3N |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
4-(1,1,2-trifluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H6F3N/c10-6-9(11,12)8-3-1-7(5-13)2-4-8/h1-4H,6H2 |
Clave InChI |
PARRXUHOUSUNMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(CF)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


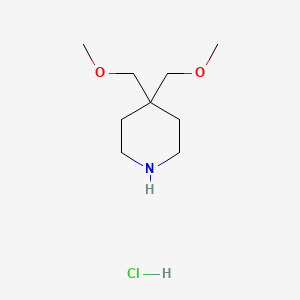

![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)
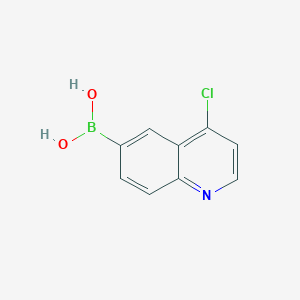
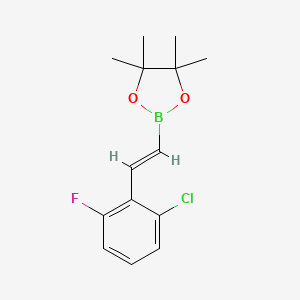
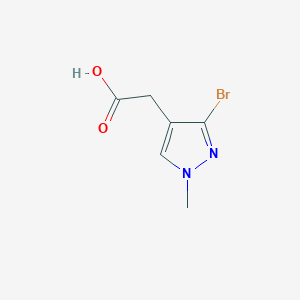

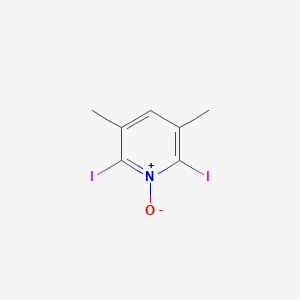
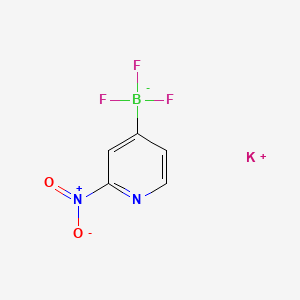

![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
![4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
